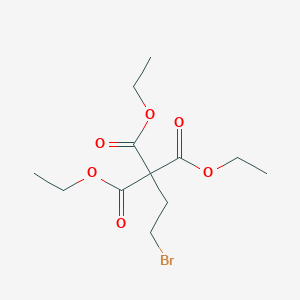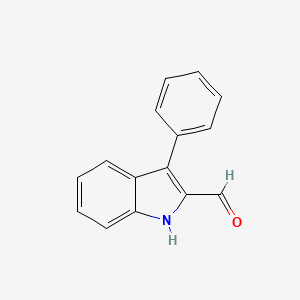![molecular formula C6H9N3 B1313603 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole CAS No. 762233-62-5](/img/structure/B1313603.png)
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Übersicht
Beschreibung
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a chemical compound with the molecular formula C6H9N3 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is 1S/C6H9N3/c1-9-6-4-7-2-5(6)3-8-9/h3,7H,2,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole has a molecular weight of 123.16 . It is a solid at room temperature and should be stored in a dry place .Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics
Pyrazole derivatives, including 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole, have shown promise in the treatment of cancer. Novel 1-acyl-3-amino pyrazole derivatives have been developed and assessed for antitumor potential against various cancer cell lines. For instance, certain compounds have demonstrated potent results against the HCT-116 cancer cell line, indicating their potential as future cancer therapeutics .
Anti-Inflammatory Agents
The anti-inflammatory properties of pyrazole biomolecules are well-documented. These compounds can significantly inhibit inflammation, with results often expressed in terms of percentage inhibition. The pharmacological profile of pyrazoles makes them suitable candidates for the development of new anti-inflammatory drugs .
Antimicrobial Activity
Pyrazole derivatives are known to possess antimicrobial properties. This makes them valuable in the pharmaceutical industry for the development of new drugs that can combat microbial infections. The structural moiety of pyrazoles plays a crucial role in their effectiveness as antimicrobial agents .
Analgesic Applications
The analgesic effects of pyrazole compounds are another area of interest. These molecules can be used to develop pain-relieving medications. Their pharmacological profile includes the ability to act as analgesics, providing relief from various types of pain .
Antidepressant Properties
Some pyrazole derivatives have been identified to have antidepressant effects. This opens up possibilities for their use in treating depression and other related mental health disorders. The exploration of these properties is crucial for the advancement of psychiatric medication .
Vasodilator Potential
Pyrazole compounds have also been found to act as vasodilators. They can be used to formulate medications that help in dilating blood vessels, thereby improving blood flow and reducing blood pressure. This application is particularly important in the management of cardiovascular diseases .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Eigenschaften
IUPAC Name |
1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-9-6-4-7-2-5(6)3-8-9/h3,7H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRTZMMXOLTYSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNC2)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446805 | |
| Record name | 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
762233-62-5 | |
| Record name | 1,4,5,6-Tetrahydro-1-methylpyrrolo[3,4-c]pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=762233-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[isochroman-4,4'-piperidine]](/img/structure/B1313526.png)



![Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1313539.png)






